molecular formula C19H29NO5 B1670744 Dipivefrin CAS No. 52365-63-6

Dipivefrin

Cat. No. B1670744
CAS RN: 52365-63-6
M. Wt: 351.4 g/mol
InChI Key: OCUJLLGVOUDECM-UHFFFAOYSA-N
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Description

Dipivefrin, also known as Propine, is a prodrug of epinephrine used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid .


Synthesis Analysis

Dipivefrin is synthesized through a six-step process that includes Friedel-Crafts reaction, esterification, N-alkylation, reduction of carbonyl, hydrogenation, and recrystallization . The starting material is the readily available and inexpensive catechol .


Molecular Structure Analysis

The molecular formula of Dipivefrin is C19H29NO5 . Its molecular weight is 351.437 Da . The structure includes pivaloyl groups added to the epinephrine molecule, enhancing its lipophilic character and penetration into the anterior chamber .


Chemical Reactions Analysis

Dipivefrin penetrates the cornea and is then hydrolyzed to epinephrine by esterase enzymes . This process increases the outflow of the aqueous humour and also reduces its formation .


Physical And Chemical Properties Analysis

Dipivefrin Hydrochloride has a molecular weight of 387.9 . It is soluble in DMSO and water . It is recommended to be stored at -20°C .

Scientific Research Applications

Metabolism and Hydrolysis

Dipivefrin, a prodrug of epinephrine, undergoes hydrolysis to epinephrine after absorption into the eye, primarily in the cornea. Most of it appears as epinephrine and its metabolites within 15 minutes after topical application. Metanephrine is the major metabolite of epinephrine found in ocular tissues, and the metabolism of dipivefrin-derived epinephrine is similar to that of directly applied epinephrine (Anderson, Davis, & Wei, 1980).

Pharmacokinetics and Ocular Disposition

Dipivefrin is an antiglaucoma prodrug hydrolyzed to active epinephrine by esterases in the cornea. Studies have shown that echothiophate, a cholinesterase inhibitor, is a reversible inhibitor of corneal dipivefrin esterases, affecting the hydrolysis of dipivefrin (Anderson, Richman, & Mindel, 1984). Additionally, the pivalic acid released by dipivefrin's hydrolysis is not metabolized in the eye and is rapidly eliminated, indicating efficient ocular clearance (Tamaru, Davis, & Anderson, 1983).

Mechanism of Action and Clinical Efficacy

Dipivefrin,as an epinephrine pro-drug, becomes more lipophilic due to the addition of two pivalic acid groups to the parent compound, enhancing corneal penetration. It is then converted into active epinephrine by enzymes in ocular tissues. Dipivefrin achieves similar intra-ocular concentrations of epinephrine and reductions in intra-ocular pressure at concentrations about one-tenth that of epinephrine, with fewer extraocular and systemic side effects (Goldberg, Kolker, Kass, & Becker, 1980).

Clinical Studies and Applications

Dipivefrin has been used in clinical studies to assess its effectiveness in lowering intraocular pressure (IOP) compared to epinephrine. A study comparing 0.1% dipivefrin with 2% epinephrine found similar reductions in IOP, with dipivefrin having a significantly lower incidence of burning and stinging after application (Kass, Mandell, Goldberg, Paine, & Becker, 1979). Another study evaluated the efficacy of dipivefrin in combination with beta-blockers in reducing IOP, finding significant decreases in IOP with the addition of dipivefrin to a beta-blocker regimen (Parrow, Hong, Shin, Shi, & McCarty, 1989).

Adverse Effects and Tolerance

While primarily focusing on the application and efficacy of dipivefrin in lowering IOP, some studies also note the occurrence of adverse effects such as follicular conjunctivitis, which resolves upon withdrawal of the medication (Coleiro, Sigurdsson, & Lockyer, 1988).

Safety And Hazards

Dipivefrin is toxic if swallowed . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJLLGVOUDECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048544
Record name Dipivefrin
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dipivefrin
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Solubility

Freely soluble as HCl salt, 5.82e-02 g/L
Record name Dipivefrin
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Mechanism of Action

Dipivefrin is a prodrug with little or no pharmacologically activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine, an adrenergic agonist, appears to exert its action by stimulating α -and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility. The dipivefrin prodrug delivery system is a more efficient way of delivering the therapeutic effects of epinephrine, with fewer side effects than are associated with conventional epinephrine therapy.
Record name Dipivefrin
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Product Name

Dipivefrin

CAS RN

52365-63-6
Record name Dipivefrin
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Record name Dipivefrin [USAN]
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Record name Dipivefrin
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Record name DIPIVEFRIN
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Record name Dipivefrin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146-147
Record name Dipivefrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,280
Citations
I Goldberg, AE Kolker, MA Kass… - Australian Journal of …, 1980 - Wiley Online Library
… Enzymes h ocular tissues conveft dipivefrin into its active form, epinephrine. In … times more dipivefrin than epinephrine enters the rabbit eye.45 The ocular penetration of dipivefrin is 17 …
Number of citations: 20 onlinelibrary.wiley.com
M Nakamura, E Shirasawa, M Hikida - Ophthalmic research, 1993 - karger.com
We characterized the interaction of the prodrug dipivefrin hydrochloride (DPE) with esterase activity in the rabbit cornea. The esterases which were identified included: (1) cholinesterase…
Number of citations: 27 karger.com
I Introini-Collison, D Saghafi, GD Novack, JL McGaugh - Brain research, 1992 - Elsevier
These experiments examined the effects, in mice, of post-training ip injections of dipivefrin (DPE), a lipophilic prodrug of epinephrine, and epinephrine (EPI) on 48-h retention assessed …
Number of citations: 140 www.sciencedirect.com
I Abramovsky, JS Mindel - Archives of Ophthalmology, 1979 - jamanetwork.com
… prevent the conversion of dipivefrin to epinephrine. Dipivefrin was administered singly and in combination with echothiophate to 24 adult rabbits. Administration of dipivefrin lowered the …
Number of citations: 21 jamanetwork.com
MA Kass, AI Mandell, I Goldberg… - Archives of …, 1979 - jamanetwork.com
… Dipivefrin produced similar percent reductions in intraocular pressure (18.6%) to … was noted with dipivefrin therapy. This study supported the contention that dipivefrin is an effective and …
Number of citations: 83 jamanetwork.com
JS Mindel, ME Yablonski, HO Tavitian… - Archives of …, 1981 - jamanetwork.com
… As a group the eight eyes treated with dipivefrin plus echothiophate had significantly lower IOPs … was never superior to dipivefrin plus echothiophate. Dipivefrin seemed to be effective …
Number of citations: 14 jamanetwork.com
M Alkholief, MA Kalam, A Almomen… - Saudi Pharmaceutical …, 2020 - Elsevier
The present study involves the development of Dipivefrin hydrochloride (DV) containing Poloxamers (P407 and P188)-Carbopol-934 (CP) based thermoresponsive-gels for the …
Number of citations: 18 www.sciencedirect.com
JA Anderson, WL Davis, CP Wei - … Ophthalmology & Visual …, 1980 - iovs.arvojournals.org
Dipivefrin is a prodrug of epinephrine which is hydrolyzed to epinephrine after absorption into the eye. The major site of this hydrolysis is shown to be the cornea. Some dipivefrin is …
Number of citations: 106 iovs.arvojournals.org
GM Wall, TY Fan - Analytical Profiles of Drug Substances and Excipients, 1993 - Elsevier
Publisher Summary Dipivefrin hydrochloride is a prodrug of epinephrine used for the topical ophthalmic treatment of elevated intraocular pressure in patients with chronic open-angle …
Number of citations: 1 www.sciencedirect.com
DF Edgar, DP Crabb, AR Rudnicka… - Graefe's archive for …, 1999 - Springer
… dipivefrin. Pilocarpine significantly (P<0.01) increased LogMAR values (ie reduced acuity) compared with dipivefrin. At … Conclusions: In normals dipivefrin causes mydriasis but does not …
Number of citations: 28 idp.springer.com

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